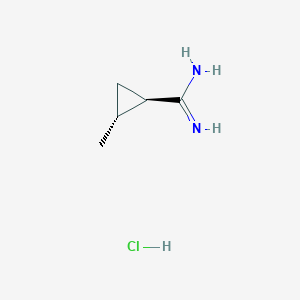
trans 2-Methyl-cyclopropanecarboxamidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans 2-Methyl-cyclopropanecarboxamidine hydrochloride: is a chemical compound with the molecular formula C5H10ClN. It is a white to off-white crystalline powder that is soluble in water. This compound is primarily used in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans 2-Methyl-cyclopropanecarboxamidine hydrochloride typically involves the reaction of trans 2-Methyl-cyclopropanecarboxylic acid with an appropriate amidine reagent under acidic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is isolated by crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans 2-Methyl-cyclopropanecarboxamidine hydrochloride can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form various reduced derivatives.
Substitution: This compound can participate in substitution reactions, where the amidine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted amidine derivatives.
Scientific Research Applications
Chemistry: trans 2-Methyl-cyclopropanecarboxamidine hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of complex molecules .
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and as a ligand in binding studies. It is also utilized in the development of enzyme inhibitors .
Medicine: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of drugs. It is involved in the production of antiviral, antibacterial, and anticancer agents .
Industry: This compound finds applications in the production of fine chemicals and agrochemicals. It is used in the synthesis of pesticides and herbicides .
Mechanism of Action
The mechanism of action of trans 2-Methyl-cyclopropanecarboxamidine hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The compound’s structure allows it to form stable complexes with the target enzymes, leading to a decrease in their activity .
Comparison with Similar Compounds
- Cyclopropanecarboxamidine hydrochloride
- Cyclopropylcarbamidine hydrochloride
- Cyclopropane-1-carboximidamide hydrochloride
Comparison: trans 2-Methyl-cyclopropanecarboxamidine hydrochloride is unique due to the presence of the methyl group on the cyclopropane ring, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and can lead to differences in its chemical behavior and biological activity .
Properties
IUPAC Name |
(1R,2R)-2-methylcyclopropane-1-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c1-3-2-4(3)5(6)7;/h3-4H,2H2,1H3,(H3,6,7);1H/t3-,4-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCODWWZBLBLZTR-VKKIDBQXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]1C(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2241140-32-7 |
Source


|
| Record name | rac-(1R,2R)-2-methylcyclopropane-1-carboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
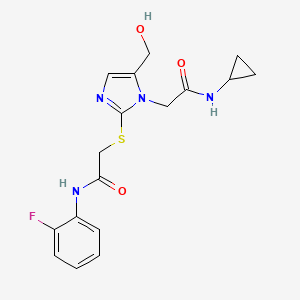
![2,4,9-Trioxa-3lambda4-thiaspiro[5.5]undecan-3-one](/img/structure/B2393617.png)

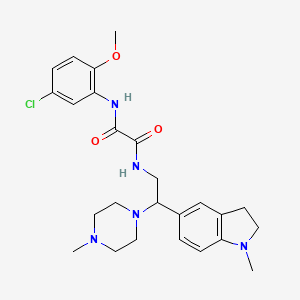
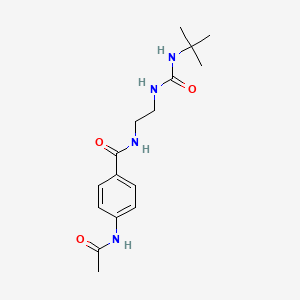

![2-{2-[(3-methylphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2393627.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2393631.png)


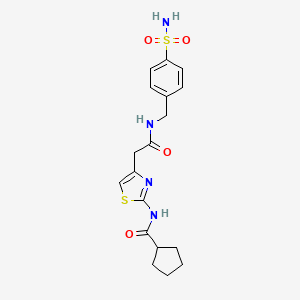
![N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2393637.png)
